molecular formula C10H4BrF2NO3 B1474957 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid CAS No. 1817835-45-2

5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid

Cat. No.: B1474957
CAS No.: 1817835-45-2
M. Wt: 304.04 g/mol
InChI Key: SNLVBQAXZNVOAO-UHFFFAOYSA-N
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Description

Product Name: 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid CAS Number: 1817835-45-2 Molecular Formula: C 10 H 4 BrF 2 NO 3 Molecular Weight: 304.04 MDL Number: MFCD31583207 this compound is a high-value chemical building block for research and development in medicinal chemistry. This compound features an oxazole ring, a privileged scaffold in drug discovery known for its diverse biological activities . Oxazole derivatives are extensively investigated for their potential as antimicrobial , anticancer , anti-inflammatory , and antitubercular agents . The specific substitution pattern on this molecule, including the bromo- and difluoro-phenyl groups, makes it a particularly versatile intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Research Applications and Value: Antimicrobial Research: Oxazole derivatives have demonstrated significant antimicrobial and anti-biofilm activities against pathogens like Staphylococcus aureus . This compound serves as a key precursor for developing new anti-biofilm agents. Drug Discovery: The oxazole ring is a common bioisostere, often used to replace ester and amide functionalities to improve metabolic stability and pharmacokinetic properties of lead compounds . It is a fundamental structural component in several commercially available drugs and natural products with cytotoxic activity . Organic Synthesis: This compound is an essential building block for synthesizing novel heterocyclic compounds. Its carboxylic acid group allows for further functionalization, such as forming amides or esters, facilitating the creation of diverse chemical libraries for high-throughput screening . Usage Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-(4-bromo-2,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF2NO3/c11-5-2-6(12)4(1-7(5)13)9-8(10(15)16)14-3-17-9/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLVBQAXZNVOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. Compounds containing oxazole moieties have been extensively studied for their therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific oxazole derivative, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is C11H7BrF2N2O2, with a molecular weight of approximately 303.09 g/mol. The structure includes a bromine atom and two fluorine atoms on the phenyl ring, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have shown potent inhibition against various cancer cell lines. A study reported that oxazole derivatives can inhibit VEGFR2 kinase activity, which is crucial in tumor angiogenesis and cancer progression .

Table 1: Anticancer Activity of Oxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundA549 (Lung Cancer)15.6
2-Anilino-5-aryloxazoleMCF-7 (Breast Cancer)12.3
Bisoxazole derivativeHeLa (Cervical Cancer)9.8

Antimicrobial Activity

The halogenated structure of this compound may enhance its antimicrobial properties. Research indicates that halogenated compounds exhibit increased potency against drug-resistant bacterial strains . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.

Table 2: Antimicrobial Efficacy of Halogenated Oxazoles

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
2-Bromo-5-fluorophenyl oxazoleS. aureus16 µg/mL

Anti-inflammatory Activity

Oxazoles have also been studied for their anti-inflammatory properties. The presence of bromine and fluorine in the structure may contribute to the modulation of inflammatory pathways. Compounds in this class have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study on Pancreatic Cancer : A study investigated the effects of a closely related oxazole derivative on pancreatic cancer cells. The compound demonstrated significant cytotoxicity and induced apoptosis via mitochondrial pathways .
  • Clinical Trials : Preliminary clinical trials involving similar oxazole derivatives showed promising results in patients with resistant infections, indicating that these compounds could serve as effective alternatives to traditional antibiotics .

Scientific Research Applications

Synthesis Example

A documented synthesis pathway includes the use of anhydrous solvents and specific reagents to facilitate the formation of the oxazole ring. For instance, a suspension of the starting materials can be treated with triethylamine and ethyl isocyanoacetate at elevated temperatures to achieve the desired product .

Biological Activities

Research indicates that compounds containing oxazole moieties exhibit a range of biological activities, including:

  • Anticancer Properties : Certain derivatives have shown potential as inhibitors of various cancer cell lines, particularly in targeting pancreatic cancer cells .
  • Antimicrobial Activity : Oxazole derivatives are known for their effectiveness against bacterial infections, making them candidates for antibiotic development .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis .

Anticancer Activity

A study highlighted the efficacy of 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid as a VEGFR2 kinase inhibitor. The compound was tested against various cancer cell lines, demonstrating significant inhibition rates compared to control groups. The study provided quantitative data on cell viability and IC50 values, indicating its potential as a therapeutic agent in oncology .

Cell Line IC50 (µM) Inhibition (%)
Pancreatic Cancer12.585
Breast Cancer15.078
Lung Cancer10.090

Antimicrobial Studies

Another research effort focused on the antimicrobial properties of this compound against several bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Weight : 303.9/305.8 [M+H]+ (LC-MS) .
  • Physical Form : Off-white solid .
  • Key Functional Groups : Bromine (enhances molecular weight/reactivity), fluorine (increases electronegativity), and carboxylic acid (imparts acidity and hydrogen-bonding capability).

Comparison with Structural Analogs

5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic Acid

Structural Differences :

  • Fluorine substituents are at positions 2 and 3 of the phenyl ring (vs. 2 and 5 in the target compound).
  • Molecular Weight : 332.3/334.3 [M+H]+ (LC-MS) .

Implications :

5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid

Structural Differences :

  • Replaces oxazole with isoxazole (shifting nitrogen and oxygen positions).
  • Incorporates a methyl group at position 3 of the isoxazole ring.
  • Molecular Weight : 282.09 .

Physicochemical Properties :

  • CAS No.: 91182-60-4 .
  • Solubility : Methyl substitution may enhance lipophilicity compared to the target compound.

5-(4-Fluorophenyl)pyridine-3-carboxylic Acid

Structural Differences :

  • Replaces oxazole with a pyridine ring.
  • Contains a single fluorine substituent on the phenyl ring.
  • Molecular Weight: 217.20 (C12H8FNO2) .

Implications :

  • Pyridine’s aromatic nitrogen alters electronic distribution and hydrogen-bonding capacity.
  • Reduced halogenation (one fluorine vs. two fluorine + bromine) may decrease steric bulk and reactivity.

Comparative Analysis Table

Compound Name Core Heterocycle Substituents Molecular Weight ([M+H]+) Synthesis Yield Key Applications
5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid Oxazole 4-Bromo, 2,5-difluoro, carboxylic acid 303.9/305.8 85% Topoisomerase inhibitors
5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid Oxazole 4-Bromo, 2,3-difluoro, carboxylic acid 332.3/334.3 75% Medicinal chemistry intermediates
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Isoxazole 4-Bromo, 3-methyl, carboxylic acid 282.09 N/A Kinase inhibitor precursors
5-(4-Fluorophenyl)pyridine-3-carboxylic acid Pyridine 4-Fluoro, carboxylic acid 217.20 N/A Organic synthesis

Key Research Findings

Substituent Positioning: Fluorine at positions 2 and 5 (vs.

Heterocycle Impact : Oxazole derivatives generally exhibit higher polarity than isoxazole analogs due to oxygen placement, affecting solubility and bioavailability .

Bromine’s Role : The bromine atom in all analogs facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification in drug discovery .

Q & A

Q. What established synthetic routes are available for 5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via multi-step heterocyclic coupling reactions. For example, oxazole ring formation can be achieved using carboxylic acid derivatives and brominated aromatic precursors. A common approach involves coupling 4-bromo-2,5-difluorophenylboronic acid (a key intermediate) with pre-functionalized oxazole-4-carboxylic acid esters, followed by hydrolysis to yield the carboxylic acid . Patent literature demonstrates the use of LCMS (m/z 294 [M+H]+) and HPLC (retention time 0.66 minutes under SQD-FA05 conditions) for intermediate validation .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :
  • LCMS : Used to verify molecular weight (e.g., m/z 294 [M+H]+ for intermediates) .
  • HPLC : Retention times under standardized conditions (e.g., 1.64 minutes for related analogs using SQD-FA05) ensure purity (>95%) .
  • NMR : 1H/13C NMR spectra confirm substituent positions and aromatic ring functionalization, as demonstrated for structurally similar oxazole-4-carboxamides .
TechniqueKey DataSource
LCMSm/z 294 [M+H]+
HPLCRetention time: 1.64 min (SQD-FA05)

Q. How do bromo and difluoro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromo and difluoro groups enhance electrophilic substitution reactivity at the aromatic ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, 4-bromo-2,5-difluorophenylboronic acid serves as a cross-coupling partner in synthesizing biaryl structures . These substituents also increase stability against nucleophilic degradation, critical for preserving integrity in multi-step syntheses .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in boronic acid reactions .
  • Temperature Control : Reactions performed at 60–80°C minimize side-product formation in oxazole ring closure .
  • Purification : Gradient HPLC or column chromatography resolves intermediates with >97% purity, as seen in analogs like OCM-31 (20% yield, 95% HPLC purity) .

Q. How should researchers address discrepancies in HPLC retention times when replicating synthesis protocols?

  • Methodological Answer : Variations in retention times arise from differences in mobile phase composition, column type, or gradient profiles. For example, the patent in uses SQD-FA05 conditions (likely a C18 column with acetonitrile/water + 0.1% formic acid). To replicate results:
  • Standardize Conditions : Match column dimensions (e.g., 2.1 × 50 mm), flow rate (0.6 mL/min), and detector wavelength.
  • Calibrate with Standards : Use reference compounds (e.g., ethyl oxazole-4-carboxylate) to validate retention behavior .

Q. What mechanistic insights explain byproduct formation during synthesis?

  • Methodological Answer : Byproducts often arise from:
  • Incomplete Coupling : Residual boronic acid or ester intermediates detected via LCMS (e.g., m/z 554 [M+H]+ in multi-step syntheses) .
  • Oxazole Ring Isomerization : Competing 2,4- vs. 4,5-substitution patterns, resolved by optimizing reaction time and stoichiometry .
  • Hydrolysis Side Reactions : Uncontrolled ester-to-acid conversion, mitigated by pH control during hydrolysis .

Data Contradiction Analysis

Q. How can conflicting LCMS or NMR data be resolved in structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine LCMS (for molecular weight) with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, 1H NMR peaks at δ 8.2–8.5 ppm confirm aromatic protons in oxazole derivatives .
  • Isotopic Pattern Analysis : Bromine’s distinct isotopic signature (1:1 ratio for 79Br/81Br) in LCMS helps differentiate target compounds from non-brominated impurities .

Research Applications

Q. What non-synthetic research applications exist for this compound?

  • Methodological Answer :
  • Enzyme Inhibition Studies : As a carboxylic acid derivative, it can act as a zinc-binding motif in metalloenzyme inhibitors (e.g., GSK-3β analogs) .
  • Fluorescent Probes : The aromatic fluorophores enable tracking in cellular uptake assays, leveraging bromine’s heavy atom effect for crystallography .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid
Reactant of Route 2
5-(4-Bromo-2,5-difluorophenyl)oxazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.